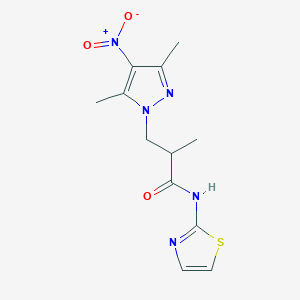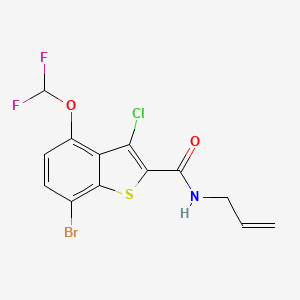![molecular formula C15H13Br2ClN4O4 B10958334 (2E,4E)-2,3-dibromo-4-[2-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinylidene]but-2-enoic acid](/img/structure/B10958334.png)
(2E,4E)-2,3-dibromo-4-[2-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)hydrazinylidene]but-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2,3-Dibromo-4-[(E)-2-({5-[(4-Chloro-3,5-Dimethyl-1H-Pyrazol-1-Yl)Methyl]-2-Furyl}Carbonyl)Hydrazono]-2-Butenoic Acid is a complex organic compound characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-Dibromo-4-[(E)-2-({5-[(4-Chloro-3,5-Dimethyl-1H-Pyrazol-1-Yl)Methyl]-2-Furyl}Carbonyl)Hydrazono]-2-Butenoic Acid typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole derivative, followed by the introduction of the furyl group through a carbonylation reaction. Subsequent steps include the formation of the hydrazone linkage and the bromination of the butenoic acid moiety. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-2,3-Dibromo-4-[(E)-2-({5-[(4-Chloro-3,5-Dimethyl-1H-Pyrazol-1-Yl)Methyl]-2-Furyl}Carbonyl)Hydrazono]-2-Butenoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and the use of catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
(E)-2,3-Dibromo-4-[(E)-2-({5-[(4-Chloro-3,5-Dimethyl-1H-Pyrazol-1-Yl)Methyl]-2-Furyl}Carbonyl)Hydrazono]-2-Butenoic Acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-2,3-Dibromo-4-[(E)-2-({5-[(4-Chloro-3,5-Dimethyl-1H-Pyrazol-1-Yl)Methyl]-2-Furyl}Carbonyl)Hydrazono]-2-Butenoic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Ringer’s Lactate Solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
Properties
Molecular Formula |
C15H13Br2ClN4O4 |
|---|---|
Molecular Weight |
508.55 g/mol |
IUPAC Name |
(E,4E)-2,3-dibromo-4-[[5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]furan-2-carbonyl]hydrazinylidene]but-2-enoic acid |
InChI |
InChI=1S/C15H13Br2ClN4O4/c1-7-13(18)8(2)22(21-7)6-9-3-4-11(26-9)14(23)20-19-5-10(16)12(17)15(24)25/h3-5H,6H2,1-2H3,(H,20,23)(H,24,25)/b12-10+,19-5+ |
InChI Key |
BPWYYCNBCJENFB-XZVGADMUSA-N |
Isomeric SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)N/N=C/C(=C(/C(=O)O)\Br)/Br)C)Cl |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NN=CC(=C(C(=O)O)Br)Br)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2E)-3-(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B10958264.png)
![1-{[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-4-(2,3,4-trimethoxybenzyl)piperazine](/img/structure/B10958267.png)
![4-({[2,4-dichloro-5-(dimethylsulfamoyl)phenyl]carbonyl}amino)-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10958270.png)
![2,4-dichloro-N-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B10958272.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B10958279.png)
![5-[(2,3-dihydro-1H-inden-5-ylamino)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B10958280.png)
![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-4-(4-methylbenzyl)piperazine](/img/structure/B10958291.png)

![methyl 2-amino-4-{5-[(4-methoxyphenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B10958306.png)
![1-(4-nitrophenyl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B10958311.png)

![N-(4-chlorobenzyl)-2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfonyl}acetamide](/img/structure/B10958327.png)

